1-(2-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[2-oxo-2-[4-(phenylmethoxymethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-17-6-7-18(23)21(17)12-19(24)20-10-8-16(9-11-20)14-25-13-15-4-2-1-3-5-15/h1-5,16H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVRAQAZDNIDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include hydroxybenzotriazole (HOBt) and N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to increase yield and purity. These methods often use automated synthesis equipment and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-(2-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine-2,5-dione Cores
1-(2-(4-Morpholinyl)-2-oxoethyl)pyrrolidine-2,5-dione ()
- Structure : Replaces the piperidinyl group with a morpholine ring.
- Molecular Formula : C10H14N2O4 (MW = 226.23).
- No biological activity is reported, but the structural similarity suggests possible applications in drug design .
3-(2-(1-Oxoisoindolin-2-yl)phenyl)-1-phenylpyrrolidine-2,5-dione (2j, )
- Structure : Substitutes the piperidinyl group with a phenyl-isoindolinyl moiety.
- Properties: Higher molecular weight (357.39 g/mol) and a rigid aromatic system may enhance binding to hydrophobic targets. No specific activity data provided .
3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione ()
- Structure : Piperazinyl group with 4-fluorophenyl substitution.
- Activity : Demonstrates anticonvulsant activity (ED50 = 68.30 mg/kg in MES test), outperforming valproic acid. The fluorophenyl group may enhance CNS penetration .
Piperidine/Piperazine Derivatives
Mannich Pyrol-Pyridine Bases ()
- Structure : Pyrrolidine-2,5-dione linked to pyridine via a Mannich reaction.
- Activity : Moderate antimicrobial activity against E. coli and B. subtilis (78–80% yield). The pyridine moiety may contribute to metal chelation, enhancing antibacterial effects .
2-[(1-Benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine (14, )
- Structure : Piperidinyl-benzyl group attached to an oxazolo-pyridine core.
- Properties : High yield (71%) and stability (mp = 146°C). The benzyl-piperidine motif is structurally analogous to the target compound, suggesting shared synthetic strategies .
Functional and Pharmacokinetic Comparisons
Key Observations :
- Piperidine vs. Piperazine : Piperazinyl derivatives () show higher anticonvulsant potency, likely due to enhanced hydrogen bonding from the additional nitrogen.
- Benzyloxy vs. Fluorophenyl : The benzyloxy group in the target compound may improve blood-brain barrier penetration compared to morpholine-based analogs.
- Synthetic Yields : Most analogs (e.g., ) are synthesized in 70–88% yields, suggesting feasible scalability for the target compound .
Q & A
Q. What are the optimal synthetic routes for 1-(2-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione?
Methodological Answer: The synthesis involves multi-step organic reactions:
Piperidine Core Functionalization : Introduce the benzyloxymethyl group at the 4-position of piperidine via nucleophilic substitution or reductive amination .
Pyrrolidine-2,5-dione Coupling : Attach the 2-oxoethyl linker to the pyrrolidine-dione core using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for substitution, THF for coupling) to minimize side products .
Q. How is the compound structurally characterized to confirm its identity?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D conformation, including bond angles and stereochemistry (e.g., spiro junctions in related pyrrolidine-diones) .
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–7.4 ppm for benzyl groups) and piperidine/pyrrolidine protons (δ 2.5–4.0 ppm) .
- ¹³C NMR : Confirm carbonyl groups (δ 170–180 ppm) and quaternary carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₂₂H₂₇N₂O₅) .
Q. What initial biological screening assays are recommended for this compound?
Methodological Answer:
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor Binding Studies : Screen against serotonin/dopamine receptors (radioligand displacement assays) due to structural similarity to neuroactive piperidine derivatives .
- Enzyme Inhibition : Test for COX-2 or kinase inhibition via fluorometric/colorimetric kits .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Substituent Modifications :
- Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on receptor affinity .
- Vary the pyrrolidine-dione linker length (e.g., ethyl vs. propyl) to study pharmacokinetic properties .
- Bioisosteric Replacements : Substitute the piperidine ring with morpholine or thiomorpholine to enhance solubility .
Data Interpretation : Compare IC₅₀ values and LogP (via HPLC) to correlate structural changes with activity .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .
- Purity Verification : Reanalyze batches via HPLC to rule out impurities (>99% purity required for in vivo studies) .
- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity if off-target effects are suspected .
Q. How is the compound’s stability evaluated under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; analyze degradation via LC-MS .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism; quantify half-life (t₁/₂) .
Key Challenges & Future Directions
- Target Identification : Use proteomics (e.g., affinity chromatography) to identify binding partners .
- In Vivo Models : Prioritize zebrafish or murine models for neuroactivity studies due to the compound’s piperidine moiety .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with serotonin receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
